molecular formula C13H18O3 B13530581 3-(2-Methoxy-5-methylphenyl)-2,2-dimethylpropanoic acid

3-(2-Methoxy-5-methylphenyl)-2,2-dimethylpropanoic acid

Cat. No.: B13530581
M. Wt: 222.28 g/mol
InChI Key: QJLGMKKCHVLBDK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(2-Methoxy-5-methylphenyl)-2,2-dimethylpropanoic acid is an organic compound with a complex structure that includes a methoxy group, a methyl group, and a dimethylpropanoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Methoxy-5-methylphenyl)-2,2-dimethylpropanoic acid typically involves several steps, starting from readily available precursors. One common method involves the alkylation of 2-methoxy-5-methylphenol with a suitable alkylating agent, followed by oxidation to introduce the carboxylic acid group. The reaction conditions often require the use of strong bases and oxidizing agents to achieve the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. These methods are optimized for high yield and purity, often utilizing advanced techniques such as catalytic processes and automated reaction monitoring to ensure consistent quality.

Chemical Reactions Analysis

Types of Reactions

3-(2-Methoxy-5-methylphenyl)-2,2-dimethylpropanoic acid can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The carboxylic acid group can be reduced to an alcohol.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Electrophilic substitution reactions often require catalysts such as aluminum chloride or iron(III) chloride.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield 3-(2-Hydroxy-5-methylphenyl)-2,2-dimethylpropanoic acid, while reduction of the carboxylic acid group can produce 3-(2-Methoxy-5-methylphenyl)-2,2-dimethylpropanol.

Scientific Research Applications

3-(2-Methoxy-5-methylphenyl)-2,2-dimethylpropanoic acid has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound’s derivatives are studied for their potential biological activities.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 3-(2-Methoxy-5-methylphenyl)-2,2-dimethylpropanoic acid exerts its effects involves interactions with specific molecular targets. The methoxy and methyl groups can participate in hydrogen bonding and hydrophobic interactions, respectively, influencing the compound’s binding affinity and specificity. The carboxylic acid group can form ionic bonds with positively charged residues in target proteins, affecting their function and activity.

Comparison with Similar Compounds

Similar Compounds

  • 3-Methoxyphenylboronic acid
  • 2-Methoxy-5-methylphenylboronic acid
  • 3-Bromo-2-methoxy-5-methylphenylboronic acid

Uniqueness

3-(2-Methoxy-5-methylphenyl)-2,2-dimethylpropanoic acid is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. This uniqueness makes it a valuable compound for various applications, distinguishing it from other similar compounds.

Properties

Molecular Formula

C13H18O3

Molecular Weight

222.28 g/mol

IUPAC Name

3-(2-methoxy-5-methylphenyl)-2,2-dimethylpropanoic acid

InChI

InChI=1S/C13H18O3/c1-9-5-6-11(16-4)10(7-9)8-13(2,3)12(14)15/h5-7H,8H2,1-4H3,(H,14,15)

InChI Key

QJLGMKKCHVLBDK-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)OC)CC(C)(C)C(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.